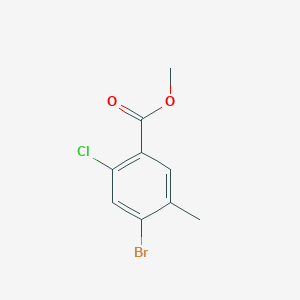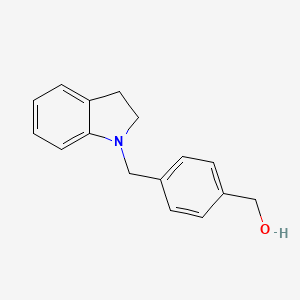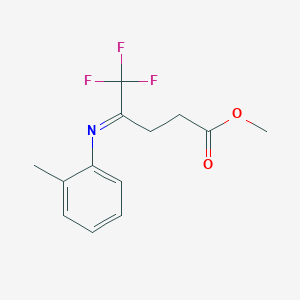
Ethyl 2-chloro-6-fluoro-3-pyridineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-chloro-6-fluoro-3-pyridineacetate is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with an ethyl ester group
Métodos De Preparación
The synthesis of Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-6-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Ethyl 2-chloro-6-fluoro-3-pyridineacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for this purpose.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the ester group.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-6-fluoro-3-pyridineacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated pyridine derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine: The compound’s fluorinated structure can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. It is investigated for its potential use in developing new pharmaceuticals.
Industry: In the agrochemical industry, fluorinated pyridines are used to develop new pesticides and herbicides with improved efficacy and environmental profiles. The compound’s unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-6-fluoro-3-pyridineacetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to specific biological effects.
For example, in drug discovery, the compound may inhibit the activity of a particular enzyme by binding to its active site and blocking substrate access. The exact molecular pathways involved depend on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
Ethyl 2-chloro-6-fluoro-3-pyridineacetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-3-pyridineacetate: Lacks the fluorine atom, which may result in different reactivity and biological properties.
Ethyl 2-fluoro-3-pyridineacetate:
Ethyl 2-chloro-6-bromo-3-pyridineacetate:
The uniqueness of this compound lies in the combination of chlorine and fluorine atoms on the pyridine ring, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H9ClFNO2 |
|---|---|
Peso molecular |
217.62 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloro-6-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(11)12-9(6)10/h3-4H,2,5H2,1H3 |
Clave InChI |
YSQBFNYFOTZRKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B13933977.png)





![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)



![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)


